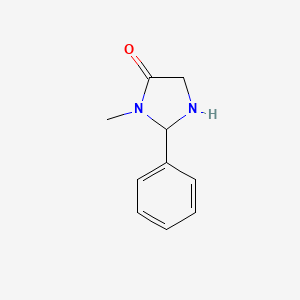

3-Methyl-2-phenylimidazolidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(13)7-11-10(12)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUESAGUERRSXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NCC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807286-25-5 | |

| Record name | 3-methyl-2-phenylimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 2 Phenylimidazolidin 4 One and Analogous Imidazolidin 4 Ones

Classical and Conventional Condensation Reactions for Imidazolidin-4-one (B167674) Ring Formation

Traditional approaches to constructing the imidazolidin-4-one ring often involve the condensation of suitable precursors, building the heterocyclic core through the formation of key carbon-nitrogen bonds.

Condensation of α-Amino Amides with Aldehydes and Ketones

A prevalent and straightforward method for synthesizing imidazolidin-4-ones is the reaction between α-amino amides or their hydrochloride salts and various carbonyl compounds, such as aldehydes and ketones. researchgate.net This reaction is typically carried out in a suitable solvent like methanol (B129727), often in the presence of a base such as triethylamine (B128534) (TEA) to neutralize the hydrochloride salt and facilitate the reaction. researchgate.net The use of molecular sieves can also be employed to remove water and drive the reaction towards the formation of the cyclized product. researchgate.net This method's versatility allows for the preparation of a diverse range of imidazolidin-4-one derivatives by varying the substituents on both the α-amino amide and the carbonyl compound. For instance, the condensation of glycinamide, alaninamide, or phenylalaninamide hydrochlorides with different ketones can yield a variety of substituted imidazolidin-4-ones. researchgate.net

A study detailed the synthesis of imidazolidin-4-one derivatives by reacting various α-amino amides with a selection of aldehydes and ketones. The general procedure involved refluxing the reactants in methanol with triethylamine.

| α-Amino Amide | Carbonyl Compound | Product |

| Glycinamide HCl | Acetone | 2,2-Dimethylimidazolidin-4-one |

| Alaninamide HCl | Cyclohexanone | 2-Spirocyclohexyl-5-methylimidazolidin-4-one |

| Phenylalaninamide HCl | Benzaldehyde | 2,5-Diphenylimidazolidin-4-one |

This table illustrates the variety of imidazolidin-4-ones that can be synthesized using the condensation reaction between α-amino amides and carbonyl compounds.

Cycloaddition Reactions in Imidazolidin-4-one Synthesis

Cycloaddition reactions represent another important strategy for the construction of the imidazolidin-4-one ring system. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. A notable example is the [3+2] cycloaddition of aza-oxyallyl cations with imines. nih.gov In this approach, aza-oxyallyl cations are generated in situ from precursors like N-benzyloxy-2-chloroamides in the presence of a base. nih.gov These reactive intermediates then undergo a regioselective cycloaddition with N-arylimines to afford imidazolidin-4-ones in good yields. nih.gov Computational studies have supported the observed regioselectivity of this reaction. nih.gov

Another cycloaddition approach involves the palladium-catalyzed reaction between 5-vinyloxazolidine-2,4-diones and electrophilic imines, which yields highly functionalized 4-imidazolidinones. organic-chemistry.org Nickel-catalyzed cycloadditions of aziridines with isocyanates also provide a route to imidazolidinone derivatives. organic-chemistry.org

Recent research has also explored the use of Leuchs' anhydride (B1165640) in cycloadditions with imines for the one-step synthesis of imidazolidin-4-ones. researchgate.net This method proceeds through a tandem sequence of nucleophilic addition, decarboxylation, and intramolecular cyclization. researchgate.net

One-Pot Multicomponent Approaches to Imidazolidin-4-one Derivatives

One-pot multicomponent reactions (MCRs) have gained significant traction in the synthesis of complex molecules like imidazolidin-4-ones due to their efficiency, atom economy, and operational simplicity. beilstein-journals.orgresearchgate.net These reactions allow for the formation of the target molecule from three or more starting materials in a single synthetic operation, avoiding the need for isolation of intermediates.

One such approach involves a four-component reaction (U-4CR) based on the Ugi reaction. nih.gov This cascade reaction has been successfully employed to synthesize a library of 4-imidazolidinones and drug-like spiroimidazolones. nih.gov Another example is a four-component synthesis of spiro-imidazolidines using simple amines, cyclic ketones, amino acids, and aldehydes, enabled by visible-light-driven heterogeneous photocatalysis. acs.org

A novel one-pot, four-component condensation-cyclization has also been developed for the synthesis of thiazolidine-4-one derivatives, which are structurally related to imidazolidin-4-ones. researchgate.net This method involves the reaction of hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes. researchgate.net

Advanced Synthetic Strategies for Substituted Imidazolidin-4-ones

Beyond classical methods, more advanced and specialized strategies have been developed to access specific types of substituted imidazolidin-4-ones, often with a focus on creating compounds with potential biological activity.

Derivatization from Precursor Schiff Bases with Amino Acids

The reaction of pre-formed Schiff bases with amino acids provides a versatile route to various imidazolidin-4-one derivatives. sciencescholar.usumsida.ac.id In this method, a Schiff base, which is an imine derived from an amine and a carbonyl compound, is reacted with an amino acid. For example, Schiff bases prepared from 5-aminosalicylic acid and various aldehydes can be reacted with the amino acid alanine (B10760859) to produce imidazolidin-4-one compounds. sciencescholar.us This approach has also been used to synthesize new imidazolidine-4-one derivatives from phenidone-derived Schiff bases by cyclization with glycine (B1666218). ajchem-a.comajchem-a.com

The synthesis can often be facilitated by microwave irradiation, which can lead to shorter reaction times and is considered a greener chemistry approach. umsida.ac.id

A study demonstrated the synthesis of a series of 4-imidazolidinone derivatives by reacting different Schiff bases with glycine. The reactions were carried out using both conventional heating and microwave irradiation.

| Schiff Base Reactant 1 | Schiff Base Reactant 2 | Amino Acid | Product |

| 5-Aminosalicylic acid | Benzaldehyde | Alanine | 2-(4-Hydroxyphenyl)-1-(2-carboxy-4-hydroxyphenyl)imidazolidin-4-one |

| Phenidone | 4-Nitrobenzaldehyde | Glycine | 1-(1-Oxo-2,3-dihydro-1H-pyrazol-2-yl)-2-(4-nitrophenyl)imidazolidin-4-one |

| Mesalazine | Vanillin | Alanine | 2-(4-Hydroxy-3-methoxyphenyl)-1-(2-carboxy-4-hydroxyphenyl)imidazolidin-4-one |

This table showcases the diversity of imidazolidin-4-ones that can be obtained through the reaction of various Schiff bases with amino acids.

Imidazolidin-4-one Formation via N-Acylprimaquine Condensation

Ring-Closure Approaches from Nitrogen-Containing Precursors

The formation of the imidazolidin-4-one ring system is commonly achieved through the condensation of α-aminoamides with aldehydes or ketones. researchgate.net This method involves the reaction of an α-amino acid amide or its hydrochloride salt with a carbonyl compound, often in the presence of a base like triethylamine (TEA) and sometimes with the aid of molecular sieves to remove the water formed during the reaction. researchgate.net

One prominent example is the reaction of N-substituted α-amino acid amides with aldehydes. clockss.org This one-pot method provides a straightforward conversion to the corresponding imidazolidin-4-one. clockss.org The reaction mechanism involves the nucleophilic attack of the primary amine of the amino acid amide on the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization and dehydration to form the five-membered ring.

Another approach involves the use of aziridines as precursors. Copper-catalyzed reactions of aziridines with isocyanates have been shown to efficiently produce substituted imidazolidinones. frontiersin.org This method expands the toolkit for constructing the imidazolidin-4-one core, offering a pathway from readily available starting materials. frontiersin.org Furthermore, oxidative intramolecular coupling of α-aminoacetamide derivatives presents another strategy for forming the imidazolidinone motif. acs.org

A variety of nitrogen-containing precursors can be utilized in these ring-closure reactions, leading to a diverse range of substituted imidazolidin-4-ones. For instance, the condensation of o-, m-, and p-phthalaldehydes with substituted phenylhydrazides has been used to synthesize novel bis-imidazolidin-4-ones. researchgate.net

Table 1: Examples of Ring-Closure Reactions for Imidazolidin-4-one Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-substituted α-amino acid amides | Aldehydes | Classical heating or microwave irradiation | Substituted imidazolidin-4-ones | clockss.org |

| α-aminoamides | Carbonyl compounds (aldehydes or ketones) | Refluxing methanol, TEA | Imidazolidin-4-one derivatives | researchgate.net |

| Aziridines | Isocyanates | Copper catalyst | Substituted imidazolidinones | frontiersin.org |

| α-aminoacetamide derivatives | - | Oxidative intramolecular coupling | Imidazolidinone motif | acs.org |

| Phthalaldehydes | Phenylhydrazides | Microwave irradiation | Bis-imidazolidin-4-ones | researchgate.net |

Stereoselective Synthetic Pathways to Chiral Imidazolidin-4-ones

The development of stereoselective methods for the synthesis of chiral imidazolidin-4-ones is of significant interest, as these compounds are valuable as chiral ligands and intermediates in asymmetric synthesis. nih.govbeilstein-archives.org

One strategy involves the use of chiral catalysts. For example, a chiral Brønsted acid has been employed as a catalyst in the 1,3-dipolar cycloaddition reaction of aldehydes, amino esters, and anilines to produce chiral imidazolidines with high diastereoselectivity and enantioselectivity. nih.gov In this reaction, a chiral dipole is generated in situ from the aldehyde and amino ester in the presence of the catalyst. nih.gov

Another approach utilizes chiral precursors derived from amino acids. Chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been synthesized and their copper(II) complexes have been shown to be effective catalysts in asymmetric reactions, such as the Henry reaction. nih.govbeilstein-archives.org The enantioselectivity of these catalysts is highly dependent on the relative configuration of the ligand. researchgate.net For instance, ligands with a cis-configuration tend to produce the (S)-enantiomer of the product, while trans-configured ligands lead to the (R)-enantiomer. researchgate.net

The resolution of racemic imidazolidinones is another viable method. Racemic imidazolidinones, prepared from aldehydes and glycine amides, can be resolved through crystallization of diastereoisomeric ammonium (B1175870) salts with chiral acids. researchgate.net The resulting enantiomerically pure imidazolidinones can then be further functionalized. researchgate.net

Table 2: Stereoselective Synthesis of Chiral Imidazolidin-4-ones

| Method | Precursors/Catalyst | Key Features | Product | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Cycloaddition | Aldehydes, amino esters, anilines / Chiral Brønsted acid | High diastereoselectivity and enantioselectivity | Chiral imidazolidines | nih.gov |

| Chiral Ligand Synthesis | Chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives / Copper(II) | Enantioselectivity dependent on ligand configuration | Enantioenriched products in asymmetric reactions | nih.govresearchgate.net |

| Resolution of Racemates | Racemic imidazolidinones / Chiral acids | Crystallization of diastereoisomeric salts | Enantiomerically pure imidazolidinones | researchgate.net |

Green Chemistry Principles in Imidazolidin-4-one Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of imidazolidin-4-ones. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. researchgate.netasianpubs.org

Microwave-Assisted Synthesis of Imidazolidin-4-one Systems

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including imidazolidin-4-ones. clockss.orgnih.govnih.gov This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netyoutube.com

A key advantage of microwave heating is the direct and rapid heating of the reaction mixture, which can accelerate reaction rates. clockss.org For the synthesis of substituted imidazolidin-4-ones from aldehydes and N-substituted α-amino acid amides, microwave irradiation has been shown to reduce the reaction time from 30 minutes under classical heating to just 5 minutes, achieving comparable or even better yields. clockss.org

Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. clockss.orgresearchgate.net This approach has been successfully applied to the synthesis of various imidazolidin-4-one derivatives, demonstrating its versatility. researchgate.net

Solvent-Free Reaction Conditions for Imidazolidin-4-one Derivatives

The development of solvent-free reaction conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic issues associated with solvent use. clockss.orgasianpubs.org A method for the solvent-free synthesis of substituted imidazolidin-4-ones has been developed, involving the reaction of an aldehyde and an N-substituted α-amino acid amide. clockss.org This reaction proceeds with good yields under both classical heating and microwave irradiation, although the microwave-assisted method is significantly faster. clockss.orgresearchgate.net

The procedure typically involves simply mixing the reactants and heating them, either in an oil bath or a microwave reactor. clockss.org The crude product can often be purified by simple methods like flash column chromatography. clockss.org The elimination of solvent not only makes the process more environmentally friendly but also simplifies the work-up procedure. asianpubs.org

Table 3: Green Synthesis Approaches for Imidazolidin-4-ones

| Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased reaction rates, higher yields, can be solvent-free. | clockss.orgresearchgate.netnih.gov |

| Solvent-Free Reactions | Elimination of organic solvents. | Reduced environmental impact, simplified work-up, improved economy. | clockss.orgresearchgate.netasianpubs.org |

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

The key functional groups in 3-Methyl-2-phenylimidazolidin-4-one include a carbonyl group (C=O) of the amide, a tertiary amine, an N-methyl group, a phenyl group, and aliphatic C-H bonds within the imidazolidinone ring. The expected vibrational frequencies for these groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Amide) | C=O stretch | 1700 - 1650 | Strong |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₂) | C-H stretch | 2960 - 2850 | Medium |

| N-Methyl (CH₃) | C-H stretch | 2975 - 2950 | Medium |

| C-N Stretch | C-N stretch | 1350 - 1200 | Medium to Strong |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H Bend | C-H out-of-plane bend | 900 - 675 | Strong |

The most prominent peak in the FT-IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the five-membered lactam ring, typically appearing in the region of 1700-1650 cm⁻¹. The exact position of this band can be influenced by ring strain and the electronic effects of the substituents. The presence of the phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the methylene (B1212753) and methyl groups would appear just below 3000 cm⁻¹. Studies on similar imidazolidin-4-one structures have reported the C=O stretching band to be in the range of 1672-1649 cm⁻¹. google.com

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl group, the methylene group in the ring, the methine proton at the C2 position, and the aromatic protons of the phenyl group. Based on data from related structures, the anticipated chemical shifts are presented below.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 2.8 - 3.0 | Singlet | 3H |

| -CH₂- (ring) | 3.5 - 4.0 | Multiplet (AB quartet) | 2H |

| -CH- (C2) | 5.0 - 5.5 | Singlet or Multiplet | 1H |

| Aromatic (Phenyl) | 7.2 - 7.5 | Multiplet | 5H |

The N-methyl protons are expected to appear as a sharp singlet. The two protons of the methylene group in the five-membered ring are diastereotopic and should ideally appear as an AB quartet, though they may also present as a more complex multiplet. The proton at the C2 position, being adjacent to the phenyl group and a nitrogen atom, would be shifted downfield. The aromatic protons of the phenyl group would likely appear as a complex multiplet in the aromatic region. For instance, in a related 1-methyl-2-phenyl-2,3-dihydro-4(1H)-pyridinone, the N-methyl protons appear as a singlet at 2.91 ppm. In another study on imidazolidin-4-one derivatives, the CH₂ protons of the ring were observed as a singlet at δ= 3.57 ppm, and the CH proton at C2 as a singlet at δ= 6.88 ppm, although the substitution pattern differs. google.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the phenyl ring, the C2 and C5 carbons of the imidazolidine (B613845) ring, and the N-methyl carbon.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (C4) | 170 - 175 |

| C2 (CH-Ph) | 60 - 70 |

| C5 (CH₂) | 45 - 55 |

| N-CH₃ | 30 - 35 |

| Aromatic C (ipso) | 135 - 145 |

| Aromatic C (o, m, p) | 125 - 130 |

The carbonyl carbon (C4) is expected to be the most downfield signal. The C2 carbon, bonded to a nitrogen and a phenyl group, will also be significantly downfield. The C5 methylene carbon and the N-methyl carbon will appear in the aliphatic region. The phenyl group will show multiple signals in the aromatic region, with the ipso-carbon (the carbon attached to the imidazolidinone ring) being less intense.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₂N₂O, corresponding to a monoisotopic mass of approximately 176.09 Da. uni.lu

Predicted mass spectrometry data from computational tools suggest the following m/z values for common adducts:

| Adduct | Predicted m/z |

| [M+H]⁺ | 177.10224 |

| [M+Na]⁺ | 199.08418 |

| [M-H]⁻ | 175.08768 |

Data obtained from PubChem. uni.lu

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A study on the gas-phase fragmentation of N-methylimidazolidin-4-one organocatalysts using electrospray ionization mass spectrometry revealed that protonated molecules undergo ring cleavage to form iminium ions. excillum.com Common fragmentation pathways for this compound could involve:

Loss of the phenyl group: leading to a fragment ion corresponding to the imidazolidinone ring.

Cleavage of the imidazolidinone ring: resulting in various smaller fragment ions. For example, the loss of a [C₂H₅NO] fragment has been observed in related structures. excillum.com

Formation of a tropylium (B1234903) ion (m/z 91): from the phenyl group, a common fragmentation for compounds containing a benzyl (B1604629) moiety.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. excillum.comuq.edu.auku.edu

While a single-crystal X-ray structure of this compound has not been reported in the searched literature, studies on related heterocyclic compounds provide valuable insights into the expected structural features. For instance, the crystal structure of 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one reveals a slightly puckered dihydroimidazolone ring. acs.org

In such studies, the analysis of the crystal structure allows for the precise determination of:

Ring Conformation: The five-membered imidazolidinone ring is not perfectly planar and typically adopts an envelope or twisted conformation to minimize steric strain.

Substituent Orientation: The relative orientation of the methyl and phenyl groups on the imidazolidinone ring can be unequivocally established.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding (if applicable), van der Waals forces, and π-π stacking interactions between phenyl rings.

The determination of the absolute configuration of chiral centers, if present, is also possible through anomalous dispersion measurements, typically using copper radiation. uq.edu.au Although this compound can exist as a racemate, X-ray crystallography of a single enantiomer would confirm its absolute stereochemistry.

Analysis of Intermolecular Interactions and Crystal Packing in Imidazolidin-4-ones

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, while weaker than covalent bonds, are critical in determining the physical properties of a compound, such as its melting point, solubility, and crystal morphology. For imidazolidin-4-one derivatives, the key interactions influencing crystal packing include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of aromatic rings, such as the phenyl group in this compound, can also introduce π-π stacking interactions.

A detailed single-crystal X-ray diffraction analysis for this compound is not extensively reported in publicly available literature. However, analysis of related structures provides significant insight into the expected interactions. The imidazolidin-4-one core contains a carbonyl group (C=O) and a secondary amine (N-H) group, which are prime candidates for forming strong intermolecular hydrogen bonds. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor. This often leads to the formation of well-defined chains or dimeric motifs in the crystal lattice, significantly stabilizing the structure.

In substituted imidazolidin-4-ones, the nature and position of substituents can influence the preferred packing arrangement. For instance, bulky substituents may sterically hinder the formation of otherwise favorable hydrogen-bonded networks, leading to more complex packing structures. In the case of this compound, the methyl group at the N3 position precludes this nitrogen from acting as a hydrogen bond donor, altering the potential hydrogen bonding patterns compared to an N-unsubstituted analogue. The remaining N-H at position 1, however, is still available to act as a hydrogen bond donor.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and verifies its stoichiometric composition.

For the target compound, this compound, the molecular formula is C₁₀H₁₂N₂O. Based on this formula, the theoretical elemental composition can be calculated as follows:

Table 1: Calculated Elemental Composition of this compound Data is calculated based on the molecular formula C₁₀H₁₂N₂O (Molar Mass: 176.22 g/mol ).

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 120.11 | 68.16% |

| Hydrogen | H | 1.008 | 12.096 | 6.86% |

| Nitrogen | N | 14.007 | 28.014 | 15.90% |

| Oxygen | O | 15.999 | 15.999 | 9.08% |

Scientific studies on newly synthesized imidazolidin-4-one derivatives routinely include elemental analysis to confirm their structure. benthamdirect.com For instance, research involving the synthesis of various 2-thioxoimidazolidin-4-one analogues confirms the successful synthesis of the target molecules by showing that the experimentally determined percentages of C, H, and N are in close agreement (typically within ±0.4%) with the calculated values. This verification is crucial for ensuring that the material under investigation is indeed the intended compound before proceeding with further spectroscopic, crystallographic, or biological studies.

Conclusion

3-Methyl-2-phenylimidazolidin-4-one serves as a representative example of the broader class of imidazolidin-4-one (B167674) heterocycles. Its synthesis, structure, and stereochemistry embody the key chemical principles that make this scaffold a subject of ongoing research. The continued exploration of such derivatives is driven by their potential applications in diverse areas of chemical science, from the development of new synthetic methodologies to their use as building blocks for functional molecules.

Reactivity and Derivatization Chemistry of Imidazolidin 4 Ones

Hydrolytic Transformations and Stability of the Imidazolidin-4-one (B167674) Ring

The stability of the imidazolidin-4-one ring is a critical factor, particularly in aqueous environments. The ring is susceptible to hydrolysis, which can lead to the cleavage of the heterocyclic structure, regenerating the precursor amine and aldehyde or ketone. wikipedia.org The rate and extent of this hydrolysis are influenced by several factors, including pH, temperature, and the nature of the substituents on the ring.

Studies on related imidazolidin-4-one derivatives have shown that the ring can undergo hydrolysis under both acidic and basic conditions. For instance, research on 4-imino-imidazolidin-2-ones demonstrated that acid-catalyzed hydrolysis leads to the formation of hydantoins. rsc.orgresearchgate.net The reaction proceeds through a tetrahedral intermediate, and the rate of hydrolysis can be influenced by the substitution pattern on the ring. rsc.orgresearchgate.net In the context of 3-Methyl-2-phenylimidazolidin-4-one, the electron-withdrawing nature of the phenyl group at C-2 and the presence of the methyl group at N-3 would modulate the electron density within the ring, thereby affecting its susceptibility to nucleophilic attack by water.

Imidazolidin-4-ones have been investigated as profragrances, designed to release fragrant aldehydes and ketones in a controlled manner through hydrolysis. researchgate.net In these studies, the stereochemistry of the imidazolidin-4-one derivatives was found to influence their stability and release kinetics. researchgate.net Different diastereomers were observed to equilibrate in polar solutions, indicating a dynamic process of ring-opening and closing. researchgate.net The stability of the imidazolidin-4-one ring is also a key consideration in its use as a prebiotic organocatalyst, where hydrolysis can be a competing deactivation pathway. uni-muenchen.de It has been noted that dialkylation at the C-5 position can enhance the stability of the ring against hydrolysis. uni-muenchen.de

The table below summarizes key findings related to the hydrolytic stability of imidazolidin-4-one derivatives from various studies.

| Compound Class | Key Findings on Hydrolytic Stability | Reference(s) |

| 4-Imino-imidazolidin-2-ones | Acid-catalyzed hydrolysis yields hydantoins via a tetrahedral intermediate. | rsc.orgresearchgate.net |

| Imidazolidin-4-one Profragrances | Stereoisomers can equilibrate in polar solutions, influencing the rate of hydrolytic release of carbonyl compounds. | researchgate.net |

| Imidazolidin-4-thiones | C-5 dialkylation enhances stability against hydrolysis. | uni-muenchen.de |

| General Imidazolidines | Susceptible to hydrolysis back to the constituent diamine and aldehyde. | wikipedia.org |

Functionalization Reactions at Nitrogen and Carbon Centers of Imidazolidin-4-ones

The imidazolidin-4-one core offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Functionalization can occur at the nitrogen atoms (N-1 and N-3) and the carbon atoms of the heterocyclic ring.

Nitrogen Functionalization: The N-1 and N-3 positions of the imidazolidin-4-one ring can be functionalized through various reactions. For instance, N-halamine chemistry has been employed to introduce biocidal properties to imidazolidin-4-one derivatives. nih.gov Theoretical studies on 2,2,5,5-tetramethylimidazolidin-4-one (B98882) (TMIO) have investigated the mechanism of halogenation, indicating that monohalogenation can occur at either the N-1 or N-3 position, with the thermodynamic and kinetic products being distinct. nih.gov In the case of this compound, the N-3 position is already substituted, directing functionalization towards the N-1 position.

Carbon Functionalization: The carbon centers of the imidazolidin-4-one ring, particularly C-2 and C-5, can also be targets for derivatization. The C-5 position, being adjacent to the carbonyl group, can be involved in aldol-type reactions or can be functionalized through other means. The introduction of substituents at the C-5 position has been shown to be crucial for the enantioselectivity of chiral imidazolidin-4-one-based catalysts. nih.gov For example, the synthesis of amine derivatives of 5-aromatic imidazolidin-4-ones has been reported, where functionalization at the C-5 position was a key step. nih.gov

Derivatization reagents bearing the chiral 4-imidazolidinone moiety have been developed for the analysis of amino acids and organic acids, highlighting the versatility of this scaffold in creating tailored chemical tools. nih.govnih.gov These reagents often involve functionalization at the nitrogen or a carbon atom of the imidazolidin-4-one ring to introduce a reactive group for conjugation.

The following table provides examples of functionalization reactions applied to the imidazolidin-4-one scaffold.

| Reaction Type | Position(s) | Description | Reference(s) |

| Halogenation | N-1, N-3 | Introduction of halogen atoms to create N-halamine derivatives with biocidal activity. | nih.gov |

| Alkylation/Arylation | C-5 | Introduction of aromatic or other groups at the C-5 position, often via condensation reactions. | nih.gov |

| Derivatization for Analysis | N-1, C-5 | Synthesis of reagents for the derivatization of amino acids and organic acids for chromatographic analysis. | nih.govnih.gov |

Cyclization and Annulation Reactions Involving Imidazolidin-4-one Derivatives

The imidazolidin-4-one ring can serve as a building block for the construction of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions expand the chemical space accessible from simple imidazolidin-4-one precursors.

One common strategy involves the use of bifunctional reagents that can react with two sites on the imidazolidin-4-one ring to form a new ring. For example, cyclocondensation reactions of imidazolidin-4-one derivatives with various reagents can lead to the formation of fused bicyclic or polycyclic structures. researchgate.net

Another approach is the intramolecular cyclization of suitably substituted imidazolidin-4-one derivatives. For instance, a 5-endo trig oxidative radical cyclization of Ugi three-component reaction products has been used to afford imidazolidinones. organic-chemistry.org Additionally, a (3+2) cycloaddition between 5-vinyloxazolidine-2,4-diones and imines under palladium catalysis provides a route to 4-imidazolidinones. organic-chemistry.org These methods showcase the potential for constructing the imidazolidin-4-one ring itself as part of a broader synthetic strategy.

The synthesis of imidazolidine-2-thiones via aza-benzoin/aza-acetalization domino reactions represents another example of building complexity around the core heterocycle. researchgate.net While not identical to imidazolidin-4-ones, the principles of these domino reactions, which involve intramolecular cyclization, can be conceptually extended to the synthesis of related fused systems.

The table below highlights different cyclization and annulation strategies involving imidazolidin-4-one derivatives.

| Reaction Type | Description | Resulting Structure | Reference(s) |

| Oxidative Radical Cyclization | 5-endo trig cyclization of Ugi reaction products. | Highly decorated imidazolidinones. | organic-chemistry.org |

| (3+2) Cycloaddition | Palladium-catalyzed reaction between vinyloxazolidine-diones and imines. | 4-Imidazolidinones. | organic-chemistry.org |

| Domino Reactions | NHC/base-promoted aza-benzoin/aza-acetalization. | 5-Hydroxy-imidazolidine-2-thiones. | researchgate.net |

| Cyclocondensation | Reaction of imidazolidin-4-ones with bifunctional reagents. | Fused bicyclic and polycyclic systems. | researchgate.net |

Regioselective and Chemoselective Derivatization Strategies

Achieving regioselectivity and chemoselectivity is paramount when multiple reactive sites are present in a molecule like this compound. The inherent differences in the reactivity of the N-1 and C-5 positions, for example, can be exploited to direct chemical transformations to a specific site.

Regioselectivity: The synthesis of 4-(het)arylimidazolidin-2-ones through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles demonstrates excellent regioselectivity. mdpi.com Quantum chemistry calculations have been used to rationalize the observed preference for the formation of the 4-substituted regioisomer over the 5-substituted one. mdpi.com Similarly, the development of a regioselective synthesis of 1,4-disubstituted imidazoles from a glycine (B1666218) derivative highlights the ability to control the position of substitution during the formation of related five-membered nitrogen heterocyles. nih.gov

Chemoselectivity: In the context of derivatization, chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the synthesis of derivatization reagents for amino acids, the reaction conditions can be tuned to ensure that the desired amide bond formation occurs without affecting other functional groups present in the imidazolidin-4-one core or the amino acid. nih.gov The use of protecting groups is a common strategy to achieve chemoselectivity, where a more reactive site is temporarily blocked to allow reaction at a less reactive site.

The table below summarizes strategies for achieving regioselective and chemoselective derivatization of imidazolidin-4-one and related structures.

| Strategy | Description | Application | Reference(s) |

| Acid Catalysis | Control of reaction conditions to favor the formation of a specific regioisomer. | Regioselective synthesis of 4-substituted imidazolidin-2-ones. | mdpi.com |

| Controlled Cyclization | Use of specific reaction pathways to direct the formation of a desired imidazole (B134444) regioisomer. | Regioselective synthesis of 1,4-disubstituted imidazoles. | nih.gov |

| Protecting Group Chemistry | Temporary blocking of a reactive site to enable selective reaction at another position. | General synthetic strategy applicable to complex molecules. | N/A |

| Reagent-Controlled Selectivity | Choice of derivatization reagent to target a specific functional group. | Chemoselective derivatization of amino acids. | nih.gov |

Applications of 3 Methyl 2 Phenylimidazolidin 4 One and Imidazolidin 4 One Derivatives in Organic Synthesis

Imidazolidin-4-ones as Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to guide the formation of a specific stereoisomer. The rigid framework of the imidazolidin-4-one (B167674) ring, particularly when substituted to create a chiral environment, serves as an effective platform for controlling stereochemistry in various reactions.

Control of Diastereoselectivity in Alkylation Reactions

The enolates derived from N-acylated imidazolidin-4-ones have proven to be excellent nucleophiles in asymmetric alkylation reactions. The steric bulk of the chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus leading to high levels of diastereoselectivity.

A notable example involves the use of a polymer-supported 2-imidazolidinone chiral auxiliary. This approach not only facilitates high diastereoselectivity but also simplifies the purification process, as the auxiliary can be recovered by simple filtration. In a series of diastereoselective alkylations, various alkyl halides were reacted with the sodium enolate of the polymer-supported auxiliary. The reactions proceeded smoothly, yielding the alkylated products with excellent diastereoselectivity, often exceeding 99% de (diastereomeric excess). This method was particularly successful, even in challenging cases like methylation.

Table 1: Diastereoselective Alkylation using a Polymer-Supported 2-Imidazolidinone Auxiliary

| Entry | Substrate (R1) | Alkylating Agent (R2X) | Time (h) | Diastereoselectivity (de %) |

|---|---|---|---|---|

| 1 | CH₃ | BnBr | 24 | >99 |

| 2 | Ph | BnBr | 24 | >99 |

| 3 | Bn | CH₂=CHCH₂I | 24 | >99 |

| 4 | Bn | CH₃I | 36 | >99 |

This table is based on data from a study on non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliaries.

The mechanism of this stereocontrol is attributed to the formation of a rigid chelated (Z)-enolate structure where the substituent on the chiral auxiliary dictates the trajectory of the incoming electrophile. Following the alkylation, the auxiliary can be cleaved, for instance by hydrolysis, to yield the chiral carboxylic acid and recover the auxiliary for reuse.

Asymmetric Induction in Aldol (B89426) and Mannich-Type Reactions

Aldol Reactions: The aldol reaction is a fundamental carbon-carbon bond-forming reaction. When mediated by chiral imidazolidin-4-one derivatives, it can be rendered highly stereoselective. Copper(II) complexes of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have been shown to be effective catalysts in asymmetric Henry reactions, a type of nitro-aldol reaction. The stereochemical outcome is dependent on the relative configuration of the ligand used. Ligands with a cis-configuration typically yield the (S)-nitroaldol, while trans-configured ligands produce the (R)-enantiomer, with enantiomeric excesses reaching up to 97% and 96%, respectively.

Table 2: Asymmetric Henry Reaction Catalyzed by Copper(II) Complexes of Imidazolidin-4-one Ligands

| Ligand Configuration | Aldehyde | Conversion (%) | Enantiomeric Excess (ee %) | Major Enantiomer |

|---|---|---|---|---|

| cis | Benzaldehyde | 98 | 97 | S |

| cis | 4-Nitrobenzaldehyde | 99 | 95 | S |

| trans | Benzaldehyde | 97 | 96 | R |

Mannich Reactions: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. Imidazolidin-4-ones are not only products of Mannich-type reactions but can also direct their stereochemical course. An efficient method for creating 2,5-disubstituted 4-imidazolidinones involves a domino aza-Mannich addition followed by an intramolecular nucleophilic substitution. This process, using sulfamate-derived cyclic imines and α-halo hydroxamates, proceeds with high diastereoselectivity, yielding single trans-isomers in good yields. This demonstrates how the inherent stereochemistry of the reactants can be translated into the final imidazolidin-4-one product through a Mannich-type mechanism.

Utilization as Chiral Glycine (B1666218) Equivalents

In the synthesis of non-proteinogenic α-amino acids, chiral glycine equivalents are invaluable synthons. Imidazolidin-4-ones derived from glycine or other amino acids can serve this purpose effectively. By incorporating the glycine backbone into the rigid heterocyclic scaffold, the α-carbon is activated for stereoselective functionalization.

Imidazolidin-4-one Scaffolds as Prodrug Constructs for Controlled Release

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. This approach is often used to improve drug delivery, for example, by enhancing solubility or providing for controlled or prolonged release. The imidazolidin-4-one scaffold has been explored for this purpose due to its chemical properties, including its potential for hydrolytic cleavage.

Imidazolidin-4-one derivatives of the antimalarial drug primaquine (B1584692) have been synthesized as potential "double prodrugs." These compounds were found to be highly stable in human plasma and at physiological pH, suggesting that they might act as drugs themselves or that their cleavage to release the active parent drug is slow and controlled. The stability and cleavage kinetics of the imidazolidin-4-one ring can be fine-tuned by modifying its substituents, offering a mechanism for controlling the release rate of an incorporated drug molecule. This makes the imidazolidin-4-one moiety a promising candidate for designing prodrugs aimed at achieving sustained therapeutic action.

Role of Imidazolidin-4-one Derivatives as Versatile Synthons and Building Blocks

Beyond their role as chiral auxiliaries, imidazolidin-4-one derivatives are valuable synthetic intermediates, or synthons, for constructing more elaborate molecular architectures. Their functional groups—a lactam, an amine, and positions for various substituents—provide multiple reaction sites for further chemical transformations.

Integration into Complex Heterocyclic Systems

The imidazolidin-4-one ring can serve as a foundation for building fused and polycyclic heterocyclic systems. For instance, Ugi three-component reactions can produce decorated bis-amide adducts that, through a subsequent intramolecular N-alkylation, cyclize to form complex pyrazinoindolone structures. In this sequence, the atoms that will form the new fused ring are pre-organized by the initial imidazolidine-forming reaction.

Furthermore, multi-step reaction sequences can transform simple imidazolidin-4-ones into other heterocyclic systems. For example, a one-pot synthesis can yield highly functionalized imidazolidines from the ring-opening of aziridines, followed by an acid-catalyzed intramolecular cyclization with an aldehyde. These examples highlight the utility of the imidazolidin-4-one scaffold as a versatile building block, enabling access to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.

Precursors for Polyheterocyclic Compound Synthesis

Imidazolidin-4-one derivatives are valuable synthons in organic chemistry, serving as versatile precursors for the construction of complex polyheterocyclic frameworks. These fused ring systems are of significant interest due to their prevalence in natural products and pharmaceutically active compounds. The inherent reactivity of the imidazolidin-4-one core allows for its elaboration into more complex structures through various synthetic strategies, including redox-annulation reactions.

One notable approach involves the synthesis of polycyclic imidazolidinones through a redox-annulation of cyclic secondary amines with α-ketoamides. acs.org This method provides an efficient pathway to fused imidazolidinone derivatives. The reaction is typically catalyzed by a catalytic amount of benzoic acid, which significantly accelerates the transformation. This process is a rare example of a redox-neutral transformation where an amine α-C–H bond is replaced by a C–N bond to form a five-membered ring. acs.org

The versatility of this approach is demonstrated by the successful reaction of various α-ketoamides with a range of cyclic secondary amines, including 1,2,3,4-tetrahydroisoquinoline, pyrrolidine, piperidine, and morpholine (B109124), to produce a library of polycyclic imidazolidinone derivatives in good yields. acs.org

Below is a table summarizing the synthesis of various polycyclic imidazolidinone derivatives from the corresponding α-ketoamide and cyclic amine precursors.

| Precursor 1 (α-Ketoamide) | Precursor 2 (Cyclic Amine) | Polyheterocyclic Product | Yield (%) |

| N-Benzyl-2-oxo-2-phenylacetamide | 1,2,3,4-Tetrahydroisoquinoline | 2-Benzyl-3-phenyl-2,3,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinolin-1-one | 85 |

| N-Benzyl-2-oxo-2-phenylacetamide | Pyrrolidine | 2-Benzyl-3-phenyl-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one | 78 |

| N-Benzyl-2-oxo-2-phenylacetamide | Piperidine | 2-Benzyl-3-phenyloctahydro-imidazo[1,5-a]pyridin-1-one | 82 |

| N-Benzyl-2-oxo-2-phenylacetamide | Morpholine | 2-Benzyl-3-phenyl-hexahydro-1H-imidazo[5,1-c] acs.orgrsc.orgoxazin-1-one | 75 |

| 2-(4-Methoxyphenyl)-2-oxo-N-phenylacetamide | 1,2,3,4-Tetrahydroisoquinoline | 3-(4-Methoxyphenyl)-2-phenyl-2,3,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinolin-1-one | 88 |

The development of such synthetic methodologies highlights the importance of imidazolidin-4-one related structures as key building blocks in the diversity-oriented synthesis of complex molecular architectures. The ability to construct fused heterocyclic systems from relatively simple precursors is a testament to the synthetic utility of the imidazolidin-4-one scaffold.

Computational Chemistry Approaches to Imidazolidin 4 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the quantum mechanical properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties with a good balance of accuracy and computational cost.

DFT calculations can provide a detailed picture of the electronic structure of 3-Methyl-2-phenylimidazolidin-4-one. Key insights can be gained from analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atoms of the imidazolidinone core, reflecting the regions of higher electron density. Conversely, the LUMO would likely be distributed over the carbonyl group and the aromatic ring, indicating potential sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The imidazolidin-4-one (B167674) ring is not planar, and the molecule can exist in different conformations. nih.gov DFT calculations are instrumental in performing a conformational analysis to identify the most stable three-dimensional arrangement of the atoms. This involves systematically rotating the rotatable bonds, such as the bond connecting the phenyl group to the imidazolidinone ring, and calculating the energy of each resulting conformer. The conformation with the lowest energy is the most stable and therefore the most likely to be observed experimentally.

Furthermore, if applicable, the relative stabilities of E/Z isomers can be determined. For molecules with double bonds or restricted rotation, DFT can accurately predict which isomer is energetically more favorable. nih.gov In the case of this compound, while classic E/Z isomerism around a C=C or C=N double bond is not present in the core structure, computational analysis can explore the relative energies of different spatial arrangements of the substituents on the chiral centers.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Illustrative)

| Conformer | Relative Energy (kcal/mol) |

| Conformer A | 0.00 |

| Conformer B | +2.5 |

| Conformer C | +5.1 |

Note: This table presents a hypothetical scenario to illustrate the outcome of a conformational analysis.

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and compared to experimental FT-IR spectra. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and correlated with experimental NMR data. researchgate.net This comparison is a powerful tool for confirming the structure of synthesized compounds. UV-Vis absorption spectra can also be predicted by calculating the electronic transition energies, which correspond to the excitation of electrons from occupied to unoccupied orbitals. umsida.ac.id

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Imidazolidinone Derivative (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

| C=O Stretch (IR, cm⁻¹) | 1685 | 1672 |

| ¹H NMR (ppm, CH₂) | 3.60 | 3.66 |

| ¹³C NMR (ppm, C=O) | 175.2 | 170.5 |

| UV-Vis λmax (nm) | 210 (π→π), 285 (n→π) | 207 (π→π), 290 (n→π) |

Note: This table illustrates the typical correlation between predicted and experimental data for similar heterocyclic systems, as specific data for this compound is unavailable.

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

For this compound, molecular docking could be used to predict its binding affinity to various enzymes or receptors. The process involves placing the 3D structure of the molecule into the binding site of a target protein and calculating a scoring function that estimates the binding energy. A lower binding energy (more negative value) suggests a stronger and more stable interaction. This allows for the virtual screening of large libraries of compounds and the prioritization of those with the highest predicted affinity for a specific biological target. researchgate.net

Table 4: Hypothetical Binding Affinities of this compound to Various Biological Targets (Illustrative)

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | -8.2 |

| Monoamine Oxidase B (MAO-B) | -7.5 |

| Dihydrofolate Reductase (DHFR) | -6.9 |

Note: These values are hypothetical and serve to illustrate the type of data generated from molecular docking studies.

Beyond predicting binding affinity, molecular docking provides a detailed view of the binding mode of this compound within the active site of a protein. It can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For instance, the carbonyl oxygen of the imidazolidinone ring could act as a hydrogen bond acceptor, while the phenyl group could engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the binding pocket. Understanding these interactions is fundamental for structure-based drug design, as it allows for the modification of the ligand's structure to enhance its binding affinity and selectivity.

In Silico Pharmacokinetic Profiling (ADME Predictions)

The journey of a potential drug molecule from administration to its therapeutic target is a complex process governed by its pharmacokinetic properties, encompassed by absorption, distribution, metabolism, and excretion (ADME). Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures. ri.se In silico ADME prediction, a cornerstone of computational chemistry, offers a rapid and cost-effective means to evaluate the pharmacokinetic profile of novel chemical entities directly from their molecular structure. ri.se These computational methods utilize a range of models, from simple property calculations to sophisticated machine learning algorithms trained on large datasets of experimental results, to forecast the behavior of a compound within a biological system. ri.senih.gov

For imidazolidin-4-one systems, including the specific compound this compound, in silico tools can provide valuable insights into their potential as orally administered therapeutic agents. These predictions help in prioritizing compounds for further experimental testing and in guiding structural modifications to optimize their pharmacokinetic properties. nih.gov

Computational Assessment of Drug-Likeness and Bioavailability Potential

The "drug-likeness" of a compound is a qualitative concept that assesses its similarity to known drugs based on physicochemical properties. Several empirical rules and scoring functions have been developed to guide this assessment. One of the most widely recognized is Lipinski's Rule of Five, which establishes guidelines for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. nih.gov Compounds that adhere to these rules are more likely to exhibit good oral bioavailability.

For this compound, we can computationally predict its key physicochemical properties to evaluate its drug-likeness. While specific experimental data for this exact compound is scarce in publicly available literature, we can infer its properties based on its structure and data from computational platforms like PubChem.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 176.22 g/mol | Compliant (≤ 500) |

| XlogP (predicted) | 0.7 | Compliant (≤ 5) |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |

| Overall Compliance | Yes |

Data inferred from the structure and publicly available predicted data for similar compounds. uni.lu

The predicted properties of this compound in Table 1 suggest that it complies with Lipinski's Rule of Five, indicating a favorable profile for oral bioavailability. Its moderate molecular weight and lipophilicity fall within the desired range for drug candidates.

Further in silico analyses for related heterocyclic systems, such as thiazolo[3,2-b] ri.senih.govnih.govtriazole and imidazo[2,1-b] nih.govuni.lunih.govthiadiazole derivatives, have demonstrated good gastrointestinal absorption and a safe toxicity profile based on computational predictions. nih.gov These studies often employ a variety of software tools to generate a more comprehensive view of a compound's potential. For instance, the bioactivity score, which predicts the likelihood of a molecule to interact with key biological targets, can also be computationally estimated. nih.gov

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion Characteristics

Beyond general drug-likeness, computational models can predict specific ADME parameters. These predictions are based on Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's structural features with its observed properties.

Absorption: The ability of a drug to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability. In silico models can predict parameters like human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers (a model of the intestinal epithelium). frontiersin.org For imidazolidin-4-one derivatives, their favorable physicochemical properties, as seen with this compound, would generally suggest a good potential for intestinal absorption.

Distribution: Once absorbed, a drug is distributed throughout the body. Key parameters predicted by computational models include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (Vd). For compounds targeting the central nervous system (CNS), the ability to cross the BBB is essential. In silico studies on melatonin (B1676174) derivatives, for example, have successfully predicted their potential to cross the BBB. nih.gov Given the relatively small size and moderate lipophilicity of this compound, it is plausible that it could exhibit some degree of CNS penetration, a hypothesis that would require specific computational modeling to confirm.

Metabolism: The metabolic fate of a drug is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound is likely to be an inhibitor or inducer of these enzymes. nih.gov For instance, molecular docking studies can simulate the binding of a compound to the active site of a CYP enzyme. nih.gov Such predictions are vital for anticipating potential drug-drug interactions.

Excretion: The route and rate of a drug's elimination from the body are key aspects of its pharmacokinetic profile. Computational models can provide estimations of renal clearance and the likelihood of a compound being a substrate for efflux transporters like P-glycoprotein (P-gp), which can impact drug concentrations in various tissues. nih.gov

Table 2: Hypothetical In Silico ADME Profile for this compound

| ADME Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Likely to permeate the intestinal barrier. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderate | A significant fraction may be available in its free, active form. |

| Blood-Brain Barrier (BBB) Penetration | Possible | Potential for CNS activity, requires specific modeling. |

| Metabolism | ||

| CYP450 Substrate | Likely (e.g., CYP2D6, CYP3A4) | Susceptible to metabolism by major drug-metabolizing enzymes. |

| CYP450 Inhibitor | Low Probability | Lower risk of causing drug-drug interactions. |

| Excretion | ||

| P-glycoprotein (P-gp) Substrate | Possible | May be subject to efflux from cells, affecting distribution. |

| Renal Clearance | Moderate | Likely to be cleared by the kidneys. |

This table presents a hypothetical profile based on the general characteristics of small, drug-like molecules and findings for related heterocyclic compounds. Specific computational studies on this compound are required for accurate predictions.

Advanced Characterization and Physical Studies of Imidazolidin 4 One Compounds

Laser Interaction Studies

The response of imidazolidin-4-one (B167674) derivatives to laser irradiation has been a subject of scientific investigation to understand their stability and potential applications in materials science. Studies have been conducted on derivatives of 3-phenylimidazolidin-4-one, providing insights into their behavior under laser exposure.

Evaluation of Laser Efficiency and Material Response

In a study involving derivatives of 3-phenylimidazolidin-4-one, their laser activity was assessed using a helium-neon (He-Ne) visible laser. umsida.ac.id The synthesized compounds were subjected to irradiation for varying durations to observe any resultant changes in their physical properties. umsida.ac.idinovatus.es The primary objective was to determine the stability of these compounds under laser exposure, a critical factor for their potential use in optical applications.

Another investigation on new imidazolidin-4-one derivatives also evaluated their laser efficacy. asianresassoc.orgresearchgate.net In this research, the compounds were irradiated with a laser for 10, 20, and 30-second intervals. asianresassoc.orgresearchgate.net The findings from these studies are crucial for understanding the material's response to focused light energy.

Surface Analysis Techniques for Solid-State Properties

The arrangement of molecules in a crystal lattice and the nature of their intermolecular interactions are pivotal in determining the macroscopic properties of a solid-state material. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

While a specific Hirshfeld surface analysis for 3-Methyl-2-phenylimidazolidin-4-one is not available in the reviewed literature, analyses of structurally similar imidazolidin-4-one derivatives provide valuable insights into the types of intermolecular contacts that govern their crystal packing. These studies consistently reveal the prevalence of certain types of interactions.

For instance, the Hirshfeld surface analysis of 1-acetyl-5-(2-methylpropyl)-2-thioxo-imidazolidin-4-one highlights the nature of intermolecular interactions within its crystal structure. researchgate.net Similarly, studies on 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one also elucidate the contributions of various intermolecular contacts. nih.govnih.gov

The most significant contributions to the surface contacts in these related structures are from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) interactions. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Imidazolidin-4-one Compounds

| Intermolecular Contact | Contribution for Molecule A (%) | Contribution for Molecule B (%) |

| H···H | 40.3 | Not specified |

| C···H/H···C | 34.7 | Not specified |

| O···H/H···O | 18.8 | Not specified |

Data derived from the analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. nih.gov

These findings suggest that weak van der Waals forces, particularly hydrogen-based contacts, are the dominant forces in the crystal packing of these imidazolidin-4-one derivatives. The understanding of these interactions is fundamental to predicting and controlling the solid-state properties of these compounds.

Biological Activity Research Areas for Imidazolidin 4 One Derivatives

Antimicrobial Activity Studies (Antibacterial and Antifungal)

Imidazolidin-4-one (B167674) derivatives have been a significant focus of antimicrobial research, with many studies demonstrating their potential against various bacterial and fungal pathogens. nih.govnih.govumsida.ac.idinovatus.es The core structure allows for diverse substitutions, which has led to the development of compounds with broad-spectrum activity. nih.gov

Research has shown that certain imidazolidin-4-one derivatives are effective against both Gram-positive and Gram-negative bacteria. umsida.ac.id For instance, a series of bis-cyclic imidazolidin-4-one derivatives were developed that showed potent activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), E. coli, and K. pneumoniae. nih.govumsida.ac.id Mechanistic studies suggest that these compounds can act by disrupting the bacterial cell membrane, a mode of action analogous to that of host defense peptides. nih.govnih.gov The inclusion of the imidazolidin-4-one ring itself has been found to be beneficial for improving antimicrobial activity, particularly against Gram-negative bacteria. nih.gov

In other studies, new imidazolidin-4-one derivatives synthesized from Schiff bases and glycine (B1666218) or alanine (B10760859) have demonstrated good inhibitory activity against antibiotic-resistant isolates, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Klebsiella pneumoniae. umsida.ac.idnih.gov Furthermore, some derivatives have been evaluated for their ability to act as chemosensitizers, enhancing the effectiveness of existing antibiotics against resistant strains like MRSA. nih.gov

Antifungal properties have also been reported for this class of compounds. scialert.netyoutube.com For example, certain derivatives have been found to be active against fungal species such as Candida albicans and Aspergillus niger. nih.gov The broad antimicrobial potential of imidazolidin-4-one derivatives continues to make them an attractive scaffold for the development of new anti-infective agents. youtube.comajchem-a.com

Table 1: Examples of Antimicrobial Activity of Imidazolidin-4-one Derivatives

| Compound Type | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Bis-cyclic imidazolidin-4-one derivatives | S. aureus (MRSA), S. epidermidis (MRSE), E. coli, K. pneumoniae | Potent activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govumsida.ac.idnih.gov | nih.govumsida.ac.idnih.gov |

| 5-arylideneimidazolone derivatives | Staphylococcus aureus (including MRSA) | Potentiation of the activity of β-lactam antibiotics and ciprofloxacin. nih.gov | nih.gov |

| Derivatives from Schiff bases and amino acids | S. aureus, S. epidermidis, E. coli, K. pneumoniae | Good inhibitory activity against antibiotic-resistant bacterial isolates. umsida.ac.idinovatus.es | umsida.ac.idinovatus.es |

| Various imidazolidin-4-one derivatives | C. albicans, A. niger | Antifungal activity. nih.gov | nih.gov |

| Imidazolidin-4-one derivatives from phenidone | Staphylococcus aureus, Escherichia coli | High antibacterial activity against tested strains. ajchem-a.com | ajchem-a.com |

Antioxidant Activity Investigations

The investigation of imidazolidin-4-one derivatives has extended to their potential as antioxidant agents. Antioxidants are crucial for combating oxidative stress, a condition linked to numerous diseases. Several studies have synthesized and evaluated new series of these heterocyclic compounds for their ability to scavenge free radicals. ajchem-a.com

In one study, a series of novel heterocyclic drug candidates derived from imidazolidin-4-one and thiazol-4-one were synthesized and evaluated for their antioxidant activity using the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. medchemexpress.com One of the synthesized compounds, a triazine-fused imidazolidin-4-one derivative, exhibited the best antioxidant activity when compared to the standard compound, ascorbic acid. medchemexpress.com Another study also reported good antioxidant activity for newly synthesized imidazolidin-4-one derivatives derived from phenidone, as assessed by total antioxidant capacity and reducing power assays. ajchem-a.com

However, not all imidazolidin-4-one derivatives have shown antioxidant potential. A study on mercaptoalkyl derivatives of 5,5-diphenyl- and 5-arylidene hydantoins (a class of imidazolidine-2,4-diones) found them to be inactive in tests for non-enzymic lipid peroxidation and superoxide (B77818) anion scavenging.

Table 2: Summary of Antioxidant Activity Findings for Imidazolidin-4-one Derivatives

| Derivative Class | Assay Method | Finding | Reference(s) |

|---|---|---|---|

| Triazine-fused imidazolidin-4-one | ABTS assay | Exhibited potent antioxidant activity, comparable to ascorbic acid. medchemexpress.com | medchemexpress.com |

| Imidazolidin-4-ones derived from Phenidone | Total antioxidant capacity, reducing power assay | Showed good antioxidant activity. ajchem-a.com | ajchem-a.com |

| Mercaptoalkyl derivatives of hydantoins | Lipid peroxidation, superoxide scavenging | Inactive as antioxidants in the applied tests. |

In vitro Antiproliferative and Anticancer Evaluations

The imidazolidin-4-one scaffold is recognized as a "privileged scaffold" in medicinal chemistry, with many of its derivatives showing significant anticancer and antiproliferative activities. mdpi.com Researchers have synthesized and tested a variety of these compounds against numerous cancer cell lines.

For example, a series of novel imidazolidin-4-one derivatives was evaluated for their anticancer role in several cancer cell lines, with one compound in particular, compound 9r, showing the best activity against colorectal cancer cell lines HCT116 and SW620. mdpi.com Further investigation into its mechanism revealed that this compound induced apoptosis (programmed cell death) through the production of reactive oxygen species (ROS) and the activation of the JNK pathway. mdpi.com

In another study, imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives were synthesized and screened for their activity against the MCF-7 breast cancer cell line. scialert.net Some of the synthesized compounds demonstrated notable inhibitory effects. scialert.net The anticancer potential of this class of compounds has been noted in various biological applications, making it a promising area for the development of new cancer therapies. scialert.net The discovery of 1,5-dihydro-4H-imidazol-4-one derivatives as selective antagonists of the CXCR2 receptor, which plays a role in cancer metastasis, further highlights the potential of this scaffold in oncology. researchgate.net

Table 3: Examples of In Vitro Anticancer Activity of Imidazolidin-4-one Derivatives

| Derivative/Compound | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Compound 9r (an imidazolidin-4-one derivative) | HCT116, SW620 (Colorectal Cancer) | Exhibited prominent anticancer activity by inducing ROS-dependent apoptosis via the mitochondrial and JNK pathways. mdpi.com | mdpi.com |

| Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives | MCF-7 (Breast Cancer) | Screened for anticancer activity with some compounds showing inhibitory effects. scialert.net | scialert.net |

| 1,5-Dihydro-4H-imidazol-4-one derivatives | Not specified | Identified as selective CXCR2 antagonists, a receptor involved in cancer metastasis. researchgate.net | researchgate.net |

| Imidazolone (B8795221) derivatives from Linezolid analogs | 60 human tumor cell lines | Some compounds were found to be active against four of the sixty cell lines tested. nih.gov | nih.gov |

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, Beta-Secretase 1)

The structural versatility of imidazolidin-4-one derivatives has made them candidates for the development of specific enzyme inhibitors, which are crucial for treating a variety of diseases.

Cyclooxygenase-2 (COX-2) Inhibition: The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. A series of 5-thioxoimidazolidin-2-one derivatives were synthesized and evaluated for their anti-inflammatory activity and their ability to inhibit COX-1 and COX-2. nih.gov Many of the synthesized compounds showed significant anti-inflammatory properties and, notably, exhibited greater inhibitory activity towards both COX enzymes than the reference drug, celecoxib. nih.gov For COX-2, the IC₅₀ values for most of the tested compounds were in the nanomolar range, indicating high potency. nih.gov Another study synthesized new imidazolone derivatives that also showed good COX-2 selectivity and anti-inflammatory activity. nih.gov The precursor for some of these derivatives, phenidone, is itself known to be an inhibitor of both cyclooxygenase and 5-lipoxygenase. ajchem-a.com

Beta-Secretase 1 (BACE1) Inhibition: BACE1 is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of amyloid-beta peptides. youtube.com While direct studies on imidazolidin-4-one derivatives as BACE1 inhibitors are not widely reported, research on structurally related heterocyclic compounds is prevalent. For instance, substituted imidazo[1,2-a]pyridine (B132010) derivatives have been identified as inhibitors of BACE1. medchemexpress.com Similarly, 1,4-oxazine derivatives have been developed as potent, orally bioavailable, and brain-penetrant BACE1 inhibitors. nih.gov Although these are not imidazolidin-4-ones, the findings suggest that nitrogen-containing heterocyclic scaffolds are promising for targeting BACE1.

Table 4: Enzyme Inhibition by Imidazolidin-4-one and Related Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| 5-Thioxoimidazolidin-2-one derivatives | COX-1 and COX-2 | Most compounds showed greater inhibitory activity than celecoxib, with IC₅₀ values for COX-2 in the nanomolar range. nih.gov | nih.gov |

| Imidazolone derivatives | COX-2 | Good COX-2 selectivity and anti-inflammatory effects. nih.gov | nih.gov |

| Imidazo[1,2-a]pyridine derivatives | BACE1 | Identified as inhibitors of BACE1 for potential use in Alzheimer's disease. medchemexpress.com | medchemexpress.com |

| 1,4-Oxazine derivatives | BACE1 | Potent, orally bioavailable, and brain-penetrant inhibitors. nih.gov | nih.gov |

Tubulin Interaction and Polymerization Inhibition Research

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton. Microtubules play a vital role in cell division, making tubulin an important target for anticancer drugs. Several classes of imidazolidin-4-one and related heterocyclic derivatives have been investigated as tubulin polymerization inhibitors.